4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
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Overview
Description
4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves the condensation of 2-chloro-6-hydroxybenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst. The reaction is carried out in an ethanol solution with a few drops of glacial acetic acid under reflux conditions for several hours. The resulting product is then purified through recrystallization from an appropriate solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and benzoxazole derivatives.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoxazole ring may also interact with DNA, leading to potential genotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 4-chloro-2-[(E)-{[2-(4-nitrophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 4-chloro-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Uniqueness
The unique combination of chlorine atoms, methyl groups, and the benzoxazole ring in 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol imparts distinct chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H16Cl2N2O2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-chloro-2-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-12-8-19(27)17(13(2)21(12)24)11-25-16-6-7-20-18(10-16)26-22(28-20)14-4-3-5-15(23)9-14/h3-11,27H,1-2H3 |
InChI Key |
FWHJPANWJRCPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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